N-Propionylpyrazine-2-carboxamide
Description
N-Propionylpyrazine-2-carboxamide is a pyrazine derivative characterized by a propionyl group (CH₂CH₂CO-) attached to the carboxamide nitrogen of pyrazine-2-carboxamide. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of 209.20 g/mol . Pyrazine carboxamides are typically synthesized via condensation reactions between pyrazine-2-carboxylic acid and amines, often mediated by coupling agents like triphenylphosphite or chloroformates .
Properties
CAS No. |
140670-54-8 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.179 |
IUPAC Name |
N-propanoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c1-2-7(12)11-8(13)6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H,11,12,13) |
InChI Key |
IWNKHQMUWGSXGK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)C1=NC=CN=C1 |
Synonyms |
Pyrazinecarboxamide, N-(1-oxopropyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with ammonia or an amine to form the desired carboxamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for precise control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
N-Propionylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-carboxamide derivatives with amine groups.
Substitution: Various substituted pyrazine derivatives depending on the reagents used
Scientific Research Applications
N-Propionylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Propionylpyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of fatty acids, which are essential for bacterial growth and replication. This inhibition occurs through the interference with fatty acid synthase enzymes, leading to the accumulation of toxic intermediates and eventual cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazine carboxamides exhibit diverse biological and physicochemical properties depending on substituents. Key analogs include:
N-Acetylpyrazine-2-carboxamide (C₇H₇N₃O₂, 165.15 g/mol)
- Substituent : Acetyl group (COCH₃) instead of propionyl.
- Impact : The shorter acyl chain reduces molecular weight and may alter solubility and metabolic stability compared to N-propionyl derivatives .
5-Alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides
- Substituents: Alkylamino groups (e.g., pentylamino) at position 5 and a trifluoromethylphenyl group on the amide nitrogen.
N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide
- Substituents : Methyl groups on the pyrazine ring and amide nitrogen, plus a nitroaryl group.
- Impact : Electron-withdrawing nitro groups may reduce reactivity, as reflected in lower synthesis yields (22–27%) .
N-(2-Aminoethyl)pyrazine-2-carboxamide (C₇H₁₀N₄O, 166.18 g/mol)
- Substituent: Aminoethyl group on the amide nitrogen.
Physical Properties
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